molecular formula C8H7FO B1316165 2-(3-Fluorophenyl)acetaldehyde CAS No. 75321-89-0

2-(3-Fluorophenyl)acetaldehyde

Cat. No.: B1316165
CAS No.: 75321-89-0
M. Wt: 138.14 g/mol
InChI Key: KWRVVGCOELJXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO It features a fluorine atom attached to the third position of a phenyl ring, which is connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the electrophilic aromatic substitution reaction where phenylacetaldehyde is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the fluorination process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(3-Fluorophenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol, yielding 2-(3-Fluorophenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: 2-(3-Fluorophenyl)acetic acid.

    Reduction: 2-(3-Fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme-catalyzed reactions, where its structural analogs help in understanding enzyme specificity and mechanism.

    Medicine: The compound is explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)acetaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor agonists/antagonists.

Comparison with Similar Compounds

    Phenylacetaldehyde: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    2-(4-Fluorophenyl)acetaldehyde: The fluorine atom is at the para position, which can lead to different chemical and biological properties.

    2-(2-Fluorophenyl)acetaldehyde: The fluorine atom is at the ortho position, affecting the compound’s steric and electronic characteristics.

Uniqueness: 2-(3-Fluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This positional isomerism allows for fine-tuning of the compound’s properties for specific applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRVVGCOELJXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578506
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75321-89-0
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of pyridinium chlorochromate (75.5 g, 0.35 mol) in dry dichloromethane (300 ml) under a nitrogen atmosphere was added 2-(3-fluorophenyl)ethanol (43 g, 0.31 mol) dropwise. After the addition the mixture was stirred for 1 hour, allowed to stand overnight then poured down a florisil column. The column was washed with ether and the combined filtrate and washings were evaporated to leave the crude 3-fluorophenyl acetaldehyde as an unstable liquid which was not purified further (34 g), NMR δ 9.75 (1H, t), 7.3 (1H, m), 7.05-6.9 (3H, m), 3.7 (2H, d).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 2
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 3
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 4
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 6
2-(3-Fluorophenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.